![molecular formula C21H23N3OS B2970817 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 851131-71-0](/img/structure/B2970817.png)

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

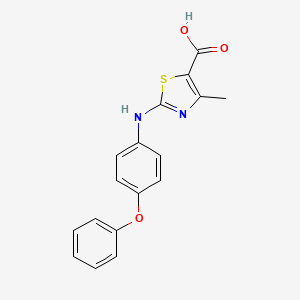

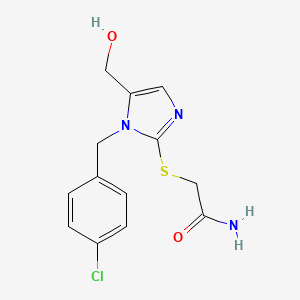

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is attached to a sulfanyl group (–SH), which is further connected to an acetamide group (–CO–NH–). The presence of these functional groups suggests that this compound could exhibit a variety of chemical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfanyl group, and an acetamide group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The imidazole ring, sulfanyl group, and acetamide group could all potentially participate in reactions. For example, the imidazole ring could undergo substitution reactions, while the sulfanyl group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity, while the sulfanyl and acetamide groups could influence its polarity and solubility .Scientific Research Applications

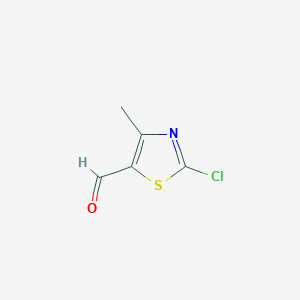

Synthesis and Characterization

Crystal Structure and Biological Studies

Derivatives of similar structural frameworks have been synthesized and characterized, revealing insights into their crystal structure and potential for biological applications. These studies often include spectral analyses (IR, NMR) and X-ray diffraction methods to confirm the molecular structure, alongside exploring their biological activities such as antioxidant and antibacterial properties against specific bacteria like Staphylococcus aureus (Karanth et al., 2019).

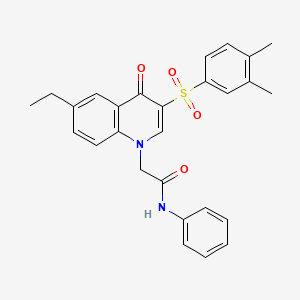

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. Their structural elucidation through spectroscopic studies and single-crystal X-ray crystallography demonstrates the effect of hydrogen bonding on self-assembly processes. These complexes have been evaluated for antioxidant activities, showcasing significant potential (Chkirate et al., 2019).

Pharmacological Applications

- Glutaminase Inhibitors: Analogues of compounds with a similar structural motif have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase, highlighting their therapeutic potential in inhibiting cancer cell growth. Such studies are crucial for understanding structure-activity relationships and improving drug-like properties (Shukla et al., 2012).

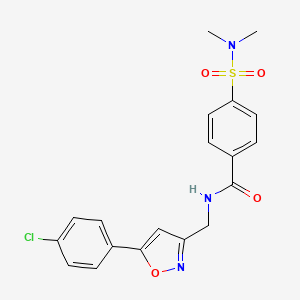

Chemical Sensing and Antimicrobial Activity

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized for the selective sensing of benzaldehyde derivatives, employing fluorescence properties. This application is significant for the development of new materials for chemical sensing (Shi et al., 2015).

Anticancer Activities

Certain derivatives have been synthesized and tested against a panel of human tumor cell lines, revealing their potential as anticancer agents. This research provides insights into the synthesis pathway and the anticancer activity evaluation of compounds with similar chemical frameworks (Duran & Demirayak, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-4-17-8-10-18(11-9-17)23-20(25)14-26-21-22-12-13-24(21)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRWVZHWHNPRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)

![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)